Cgp 37849 - 127910-31-0

Cgp 37849

Catalog Number: EVT-263810
CAS Number: 127910-31-0
Molecular Formula: C6H12NO5P
Molecular Weight: 209.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CGP 37849 is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is a synthetic analog of 2-amino-5-phosphonopentanoate (AP5), a naturally occurring amino acid. CGP 37849 exhibits high selectivity for NMDA receptors and acts by competitively binding to the glutamate recognition site on the receptor, thereby preventing the endogenous ligands glutamate and aspartate from activating the receptor []. This compound has been extensively utilized in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

CGP 37849 exerts its effects by competitively binding to the glutamate recognition site of the NMDA receptor []. This binding prevents the endogenous ligands, glutamate and aspartate, from activating the receptor. The NMDA receptor is a subtype of glutamate receptors, which are key mediators of excitatory neurotransmission in the central nervous system. The NMDA receptor plays a crucial role in various physiological processes, including learning, memory, and synaptic plasticity [, , ].

CGP 37849 demonstrates a competitive binding mechanism, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist (glutamate or aspartate) [, ]. This characteristic distinguishes it from non-competitive NMDA receptor antagonists like MK-801, which bind to a different site on the receptor and exert their effects regardless of the agonist concentration.

Applications
  • Neuroprotection: CGP 37849 has been investigated for its neuroprotective potential in various models of brain injury, including ischemia and epilepsy [, , ]. Excessive activation of NMDA receptors during brain injury contributes to neuronal cell death. By blocking NMDA receptors, CGP 37849 aims to reduce neuronal damage and improve functional outcomes.

  • Epilepsy Research: Studies have demonstrated the anticonvulsant properties of CGP 37849 in various animal models of epilepsy [, , , , ]. Its effectiveness in suppressing seizures highlights the role of NMDA receptors in seizure generation and propagation. This area of research explores the potential of NMDA receptor antagonists as therapeutic agents for epilepsy.

  • Behavioral Studies: CGP 37849 has been employed in behavioral studies to investigate the involvement of NMDA receptors in learning, memory, and other cognitive functions [, , , , , ]. These studies shed light on the complex interplay between NMDA receptor activity and behavioral responses.

  • Pain Research: CGP 37849 has been utilized in pain research to explore the role of NMDA receptors in pain perception and modulation [, ]. NMDA receptors are known to contribute to central sensitization, a process implicated in chronic pain conditions.

Future Directions

While CGP 37849 has provided valuable insights into the role of NMDA receptors, its limitations, such as psychotomimetic effects at high doses [], necessitate further research and development of more refined NMDA receptor antagonists.

  • Combination Therapies: Investigating the potential benefits of combining CGP 37849 with other therapeutic agents, such as sigma receptor agonists [], for synergistic effects.

  • Clinical Applications: While the psychotomimetic effects of CGP 37849 pose challenges for its use as a long-term therapy [], its neuroprotective properties could be further explored for acute conditions like stroke or traumatic brain injury.

2-Amino-5-phosphonopentanoic acid (AP5)

Compound Description: 2-Amino-5-phosphonopentanoic acid (AP5) is a competitive NMDA receptor antagonist. [] It is known for its relatively short duration of action, providing protection against clonic seizures in DBA/2 mice for approximately one hour. []

2-Amino-7-phosphonoheptanoic acid (AP7)

Compound Description: 2-Amino-7-phosphonoheptanoic acid (AP7) is a competitive NMDA receptor antagonist. [] It exhibits a longer duration of action compared to AP5, protecting against clonic seizures in DBA/2 mice for approximately four hours. []

2-Amino-7-phosphonoheptanoic acid 1-ethyl ester

Compound Description: The 1-ethyl ester of 2-Amino-7-phosphonoheptanoic acid is another competitive NMDA receptor antagonist. [] It exhibits a duration of action intermediate between AP5 and AP7, providing protection against clonic seizures in DBA/2 mice for about three hours. []

Relevance: This compound highlights the impact of esterification on the duration of action of NMDA receptor antagonists. [] Similar to the relationship between CGP 37849 and its ethyl ester, CGP 39551, the presence of the ethyl ester group in 2-Amino-7-phosphonoheptanoic acid 1-ethyl ester likely alters its pharmacokinetic properties, leading to a prolonged duration of action compared to its non-esterified counterpart, AP7. []

4-(3-Phosphonopropyl)-2-piperazine carboxylic acid (CPP)

Compound Description: 4-(3-Phosphonopropyl)-2-piperazine carboxylic acid (CPP) is a potent competitive NMDA receptor antagonist. [, ] It exhibits a duration of action of around two hours in protecting against clonic seizures in DBA/2 mice. []

Relevance: CPP represents another potent competitive NMDA receptor antagonist. [, ] Although structurally distinct from CGP 37849, both compounds target the same binding site on the NMDA receptor. [, ] CGP 37849 generally demonstrates greater potency and a longer duration of action compared to CPP. []

Cis-4-(phosphonomethyl)-2-piperidine-carboxylic acid (CGS 19755)

Compound Description: Cis-4-(phosphonomethyl)-2-piperidine-carboxylic acid (CGS 19755) is a competitive NMDA receptor antagonist. [, , ] It displays a duration of action of around four hours in protecting against clonic seizures in DBA/2 mice. [] CGS 19755 exhibits lower potency compared to CGP 37849 in binding to the NMDA receptor. []

Relevance: CGS 19755 serves as another example of a competitive NMDA receptor antagonist. [, ] Like CGP 37849, it binds to the glutamate recognition site on the NMDA receptor, albeit with lower affinity. [, ] This difference in affinity might contribute to the shorter duration of action observed for CGS 19755 compared to CGP 37849. []

Dizocilpine maleate (MK-801)

Compound Description: Dizocilpine maleate (MK-801) is a non-competitive NMDA receptor antagonist that acts as a use-dependent channel blocker. [, , , , ] It exhibits potent anticonvulsant effects but is associated with psychotomimetic side effects, limiting its clinical utility. [, , , ] MK-801 has been shown to induce a phencyclidine (PCP)-like behavioral syndrome in rats, characterized by ataxia, hyperlocomotion, and stereotypies. []

DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, 4-methyl-APPA (CGP 37849)

Compound Description: DL-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, also known as 4-methyl-APPA or CGP 37849, is a potent and selective competitive NMDA receptor antagonist. [, , , , ] This compound exhibits a longer duration of action compared to other NMDA receptor antagonists such as AP5, AP7, CPP, and CGS 19755. [] CGP 37849 shows promising anticonvulsant effects in various animal models of epilepsy, including audiogenic seizures in genetically epilepsy-prone rats and sound-induced seizures in DBA/2 mice. [, ] Additionally, it displays neuroprotective properties in models of global ischemia, effectively blocking damage to hippocampal CA1 neurons. [] Despite its potential as an antiepileptic and neuroprotective agent, CGP 37849 also induces a PCP-like behavioral syndrome in rats, particularly in kindled animals, suggesting potential psychotomimetic effects in humans. [, ]

Relevance: NMDA serves as the endogenous ligand for the receptor targeted by CGP 37849. [, , , , , ] By competing with NMDA for binding to the receptor, CGP 37849 effectively blocks the effects of excessive glutamate transmission, potentially providing therapeutic benefits in conditions associated with NMDA receptor overactivation. [, , , , , ]

(+/-)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonate (CPP)

Compound Description: (+/-)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonate (CPP) is a potent and selective competitive NMDA receptor antagonist. [, , ] It is widely used as a pharmacological tool to investigate the role of NMDA receptors in various physiological and pathological processes. [, , ]

(+/-)(E)-2-amino-4-methyl-5-phosphono-3-penteneoic acid (CGP 37849)

Compound Description: (+/-)(E)-2-amino-4-methyl-5-phosphono-3-penteneoic acid (CGP 37849) is a potent and selective competitive NMDA receptor antagonist. [] It exhibits neuroprotective properties in models of global ischemia and effectively blocks damage to hippocampal CA1 neurons. []

2R,4R,5S-(2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoic acid) (NPC 17742)

Compound Description: 2R,4R,5S-(2-amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoic acid) (NPC 17742) is a potent, selective, and competitive NMDA receptor antagonist. [] It exhibits a pharmacological profile similar to CGP 37849 and CGS 19755 in various in vitro and in vivo assays. [] NPC 17742 effectively blocks NMDA-induced convulsions and exhibits neuroprotective effects in models of global ischemia. []

2-Amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoic acid (NPC 12626)

Compound Description: 2-Amino-4,5-(1,2-cyclohexyl)-7-phosphonoheptanoic acid (NPC 12626) is an NMDA receptor antagonist. [] It is the parent compound of NPC 17742. []

3SR,4aRS,6SR,8aRS-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate (LY 274614)

Compound Description: 3SR,4aRS,6SR,8aRS-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylate (LY 274614) is a competitive NMDA receptor antagonist. [] It exhibits higher potency than CGP 37849 in reducing rates of responding in mice trained to lever press under a fixed-ratio reinforcement schedule. []

Relevance: LY 274614 represents a more potent competitive NMDA receptor antagonist compared to CGP 37849 in specific behavioral paradigms. [] This difference in potency highlights the diversity in pharmacological profiles among competitive NMDA receptor antagonists and the potential for developing compounds with improved efficacy and selectivity. []

Properties

CAS Number

127910-31-0

Product Name

Cgp 37849

IUPAC Name

(E)-2-amino-4-methyl-5-phosphonopent-3-enoic acid

Molecular Formula

C6H12NO5P

Molecular Weight

209.14 g/mol

InChI

InChI=1S/C6H12NO5P/c1-4(3-13(10,11)12)2-5(7)6(8)9/h2,5H,3,7H2,1H3,(H,8,9)(H2,10,11,12)/b4-2+

InChI Key

BDYHNCZIGYIOGJ-DUXPYHPUSA-N

SMILES

CC(=CC(C(=O)O)N)CP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

2-amino-4-methyl-5-phosphono-3-pentenoic acid
2-amino-4-methyl-5-phosphono-3-pentenoic acid, (E)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, E(+-)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, R-(E)-isomer
2-amino-4-methyl-5-phosphono-3-pentenoic acid, S-(E)-isomer
4-methyl-APPA
CGP 37849
CGP 40017
CGP 40116
CGP-37849
CGP-40017
CGP-40116
CGP40.116

Canonical SMILES

CC(=CC(C(=O)O)N)CP(=O)(O)O

Isomeric SMILES

C/C(=C\C(C(=O)O)N)/CP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.